3-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
3-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound contains a unique fusion of thiadiazole and thiazolopyrimidine rings, which are known for their diverse biological properties .
Preparation Methods
The synthesis of 3-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the thiadiazole derivative, which is then further reacted with appropriate reagents to form the final compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using halogenated reagents.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The thiadiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in cell proliferation, leading to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
Compared to these compounds, 3-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits unique properties due to the presence of the thiazolopyrimidine ring, which enhances its biological activity and stability .
Properties
Molecular Formula |
C10H7N5O2S2 |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C10H7N5O2S2/c1-5-3-18-10-11-2-6(8(17)15(5)10)7(16)13-9-14-12-4-19-9/h2-4H,1H3,(H,13,14,16) |
InChI Key |
NDEICJYDXUJJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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